Boc-Orn(Fmoc)-OH
CAS No.: 150828-96-9
VCID: VC21543451
Molecular Formula: C25H30N2O6
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Orn(Fmoc)-OH, also known as N-alpha-Boc-N-delta-Fmoc-L-ornithine, is a versatile amino acid derivative widely used in peptide synthesis and drug development. This compound plays a crucial role in various biochemical applications due to its unique structure and functional groups. Applications in Peptide SynthesisBoc-Orn(Fmoc)-OH is a key building block in peptide synthesis, particularly in the development of therapeutic proteins and vaccines. Its Boc and Fmoc protecting groups allow for selective deprotection and coupling reactions, making it an essential component in solid-phase peptide synthesis. Role in Drug DevelopmentThis compound is also significant in the pharmaceutical industry for creating novel drug candidates. Its ability to modify peptides enhances their specificity and efficacy, making it valuable for targeting specific biological pathways. Bioconjugation and Protein EngineeringBoc-Orn(Fmoc)-OH is used in bioconjugation processes to attach drugs or imaging agents to biomolecules, improving their therapeutic and diagnostic capabilities. Additionally, it is instrumental in protein engineering, enabling the design of proteins with enhanced stability and functionality. Research in Cancer TherapyThe compound is applied in studies aimed at developing targeted cancer therapies. By modifying peptides, it helps improve tumor targeting, which is crucial for effective cancer treatment. Detailed Research FindingsResearch on Boc-Orn(Fmoc)-OH highlights its versatility in peptide synthesis and its potential in drug development. For instance, ornithine derivatives like Boc-Orn(Fmoc)-OH can be used to create peptides that fold into specific structures, such as beta-sheets, which are important for protein function and stability . Example of Use in Peptide SynthesisIn peptide synthesis, Boc-Orn(Fmoc)-OH can be used as a precursor to introduce ornithine residues into peptides. This is crucial for creating peptides with specific biological activities, such as inducing beta-sheet structures, which are important for protein-protein interactions . |
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CAS No. | 150828-96-9 |
Product Name | Boc-Orn(Fmoc)-OH |
Molecular Formula | C25H30N2O6 |
Molecular Weight | 454.5 g/mol |
IUPAC Name | (2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 |
Standard InChIKey | YEBWACZYMHWWEK-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Synonyms | Boc-Orn(Fmoc)-OH;150828-96-9;(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoicacid;ST51037533;Nalpha-Boc-Ndelta-Fmoc-L-ornithine;Ndelta-Fmoc-Nalpha-Boc-L-ornithine;N-Boc-N'-Fmoc-L-ornithine;Boc-L-Orn(Fmoc)-OH;15539_ALDRICH;SCHEMBL7392221;N-a-Boc-N-d-Fmoc-L-ornithine;N|A-Boc-N|A-Fmoc-L-ornithine;N|A-Fmoc-N|A-Boc-L-ornithine;15539_FLUKA;CTK8B7877;MolPort-003-926-844;YEBWACZYMHWWEK-NRFANRHFSA-N;ANW-58841;ZINC15721399;AKOS015901296;CB-1694;RTR-006169;AJ-67807;AK-61224;FT-0686531 |
PubChem Compound | 16211325 |
Last Modified | Aug 15 2023 |
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